2-Allyl-4,5-dibromopyridazin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6Br2N2O |
|---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
4,5-dibromo-2-prop-2-enylpyridazin-3-one |
InChI |
InChI=1S/C7H6Br2N2O/c1-2-3-11-7(12)6(9)5(8)4-10-11/h2,4H,1,3H2 |
InChI Key |
KPCQBZKTRRDORQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C(=C(C=N1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Allyl 4,5 Dibromopyridazin 3 2h One
Precursor Synthesis: 4,5-Dibromopyridazin-3(2H)-one
The synthesis of the target molecule fundamentally relies on the successful preparation of its immediate precursor, 4,5-dibromopyridazin-3(2H)-one. This intermediate provides the core pyridazinone ring already functionalized with the necessary bromine atoms at the C4 and C5 positions.
Conventional and Optimized Preparative Routes to 4,5-Dibromopyridazin-3(2H)-one
The most conventional and widely cited method for synthesizing 4,5-dibromopyridazin-3(2H)-one involves the reaction of mucobromic acid with a hydrazine (B178648) source. researchgate.net Mucobromic acid, a commercially available starting material, possesses the required four-carbon backbone and two bromine atoms. The reaction proceeds via a condensation and cyclization mechanism with hydrazine, typically in the form of hydrazine sulfate, to form the heterocyclic pyridazinone ring system. researchgate.net This method is advantageous due to the direct incorporation of the dibromo substitution pattern from the starting material.
The reaction conditions for this cyclization can be optimized to improve yields and purity. Key parameters include the choice of solvent, reaction temperature, and the specific hydrazine reagent used. Acetic acid is a commonly employed solvent for this transformation, providing a suitable medium for the condensation reaction.
Table 1: Synthesis of 4,5-Dibromopyridazin-3(2H)-one from Mucobromic Acid
| Starting Material | Reagent | Solvent | Typical Conditions | Product | Ref. |
| Mucobromic Acid | Hydrazine Sulfate | Acetic Acid | Heating/Reflux | 4,5-Dibromopyridazin-3(2H)-one | researchgate.net |
| Mucohalic Acids | Sulfonyl Hydrazides | p-Toluenesulfonic acid | Heating | N-Sulfonyl-pyridazin-3(2H)-ones | researchgate.net |
An alternative approach involves the use of mucohalic acids with substituted hydrazines, such as aromatic sulfonyl hydrazides, which can be performed under the promotion of an organic acid like p-toluenesulfonic acid. researchgate.net While this route leads to N-substituted pyridazinones, the underlying principle of cyclizing a mucohalic acid with a hydrazine derivative remains a core strategy.
Bromination Strategies for Pyridazinone Ring Systems
While the synthesis from mucobromic acid is the most direct route to the dibrominated precursor, other strategies involve the bromination of a pre-formed pyridazinone ring. Direct electrophilic bromination of aromatic and heteroaromatic systems is a fundamental transformation in organic synthesis. nih.gov Various brominating agents can be employed, each with different reactivity and selectivity profiles.
Common reagents for such transformations include:
Molecular Bromine (Br₂) : A powerful brominating agent, often used with a Lewis acid catalyst for less reactive substrates.
N-Bromosuccinimide (NBS) : A milder and more selective source of electrophilic bromine, often used for allylic and benzylic bromination but also effective for aromatic systems, particularly under radical or acidic conditions. niscair.res.in
Copper(II) Bromide (CuBr₂) : Can be used for the bromination of various organic substrates. nih.gov
The specific conditions for brominating a pyridazinone ring would depend on the existing substituents on the ring, as these groups direct the position of electrophilic attack. For the synthesis of the 4,5-dibromo derivative, a stepwise or one-pot dibromination of pyridazin-3(2H)-one would be required, carefully controlling the stoichiometry of the brominating agent. Another approach involves the electrophilic addition of bromine to a suitable unsaturated precursor, followed by cyclization with hydrazine. niscair.res.in
N-Allylation Techniques for Pyridazin-3(2H)-ones
With the 4,5-dibromopyridazin-3(2H)-one precursor in hand, the next critical step is the introduction of the allyl group onto the nitrogen atom at the 2-position of the pyridazinone ring.
Regioselective Introduction of the Allyl Moiety at N2 in Pyridazinone Derivatives
The pyridazin-3(2H)-one system is an ambident nucleophile, with potential sites for alkylation at the N2 nitrogen and the exocyclic oxygen atom (O-alkylation). However, N-alkylation is generally favored. The regioselectivity between the two ring nitrogens (N1 and N2) is also a key consideration. The N2 nitrogen, being part of an amide-like functionality, is typically the site of alkylation. Deprotonation with a base generates an anion that is delocalized over the N-C=O system. Subsequent reaction with an electrophile like allyl bromide occurs preferentially on the more nucleophilic nitrogen atom (N2). Palladium-catalyzed methods have also been developed for the highly regioselective N-alkylation of related heterocycles like pyridones and azoles, which can offer alternative strategies for controlling the site of functionalization. researchgate.netnih.gov
Exploration of Reaction Conditions and Reagents (e.g., Allyl Bromide) for N-Allylation
The N-allylation of 4,5-dibromopyridazin-3(2H)-one is typically achieved by treating it with an allyl halide, most commonly allyl bromide, in the presence of a base. nih.gov The choice of base and solvent system is crucial for the reaction's efficiency and can influence the reaction rate and yield.
Commonly employed conditions include:
Base: Strong bases like potassium hydroxide (B78521) (KOH) or milder inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N) are used to deprotonate the N-H bond of the pyridazinone, activating it for nucleophilic attack. nih.govresearchgate.net
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they effectively dissolve the pyridazinone salt and promote Sₙ2 reactions. nih.govresearchgate.net Acetonitrile is another common solvent for this type of transformation. researchgate.net
The reaction is typically performed by stirring the pyridazinone precursor with the base and allyl bromide at room temperature or with gentle heating until the starting material is consumed. A combination of DMSO and allyl bromide under basic conditions has been reported as an effective reagent system for the concurrent N-allylation and bromination of certain aromatic amines, highlighting the reactivity of this system. nih.govsemanticscholar.org
Table 2: Representative Conditions for N-Allylation of Heterocycles
| Substrate Type | Reagent | Base | Solvent | Typical Conditions | Product Type | Ref. |
| Secondary Aryl Amines | Allyl Bromide | KOH | DMSO | Room Temperature | N-Allylated Aryl Amines | nih.govsemanticscholar.org |
| Piperazine ethanones | Allyl Bromide | Triethylamine | Acetonitrile | N₂ atmosphere | N-Allylated Piperazines | researchgate.net |
| Dihydropyridinones | Allyl Bromide | LiOH·H₂O | DMF | 20 °C | N-Allylated Dihydropyridinones | researchgate.net |
Convergent and Divergent Synthetic Pathways to 2-Allyl-4,5-dibromopyridazin-3(2H)-one
The synthesis of this compound can be viewed from different strategic perspectives.
Linear (Divergent) Pathway: The most common and practical approach is a linear synthesis. This pathway begins with a common starting material, such as mucobromic acid, which is first converted to the 4,5-dibromopyridazin-3(2H)-one intermediate. This intermediate can then be used in a divergent manner to create a library of N-substituted derivatives. The synthesis of the target compound represents one branch of this divergent approach, where the intermediate is specifically treated with allyl bromide to yield the final product. This step-by-step construction is methodical and allows for the purification of intermediates.
Mucobromic Acid → 4,5-Dibromopyridazin-3(2H)-one → this compound
Convergent Pathway: A convergent synthesis would involve preparing the key fragments of the molecule separately and then combining them in a final step. For this target molecule, a conceivable convergent route would involve the synthesis of allylhydrazine (B1197363) as one fragment. The other fragment would be a suitably activated form of dibromomaleic acid (e.g., the anhydride (B1165640) or diacyl chloride). The final step would be the condensation and cyclization of allylhydrazine with this four-carbon dibrominated fragment. While potentially shorter, this route may present challenges in the synthesis, stability, and handling of the allylhydrazine reagent.
Currently, the linear pathway starting from mucobromic acid represents the most established and reliable method for the preparation of this compound.
Emerging Synthetic Approaches: Catalysis and Green Chemistry Principles in Pyridazinone Synthesis
The synthesis of pyridazinone scaffolds, including functionalized derivatives like this compound, is continually evolving, with a significant shift towards more efficient, sustainable, and environmentally benign methodologies. Modern synthetic strategies increasingly incorporate catalytic processes and adhere to the principles of green chemistry to minimize waste, reduce energy consumption, and avoid hazardous substances. While specific catalytic or green synthetic routes for this compound are not extensively detailed in publicly available literature, the broader advancements in pyridazinone synthesis offer a clear indication of the potential emerging approaches.
Catalysis has emerged as a powerful tool in the synthesis of pyridazine (B1198779) and pyridazinone cores, offering pathways with high atom economy and functional group tolerance. organic-chemistry.org Various transition metal catalysts, particularly copper and palladium, have been instrumental in developing novel cyclization and annulation reactions. organic-chemistry.orgliberty.edu For instance, copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been shown to be an effective method for producing 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org The choice of solvent in these reactions can judiciously direct the outcome, yielding either the dihydropyridazine (B8628806) or the fully aromatized pyridazine. organic-chemistry.org Another notable catalytic method involves a TBAI/K₂S₂O₈-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, which provides a route to trisubstituted pyridazines in good yields. organic-chemistry.org Lewis acid-mediated inverse electron demand Diels-Alder reactions also represent a sophisticated catalytic approach for constructing the pyridazine ring with high regiocontrol, even allowing for the synthesis of halogenated derivatives. organic-chemistry.org
The principles of green chemistry are also being actively integrated into pyridazinone synthesis. ekb.egresearchgate.net These approaches aim to reduce the environmental impact of chemical processes by utilizing safer solvents, reducing reaction times, and minimizing waste generation. nih.gov One-pot reactions, microwave-assisted synthesis, and solvent-free grinding techniques are prominent examples of green chemistry tools being applied in this area. ekb.egresearchgate.net For example, an efficient synthesis of substituted 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivatives has been achieved using grinding and microwave heating, which offers significant advantages over conventional heating methods. ekb.egresearchgate.net These techniques often lead to higher yields, shorter reaction times, and simpler work-up procedures. The use of greener solvents, such as water or ethanol, is also a key aspect of developing more sustainable synthetic protocols. nih.govingentaconnect.com
While the direct application of these emerging techniques to the synthesis of this compound has not been explicitly documented, it is reasonable to project that such methods would be highly beneficial. A potential catalytic approach could involve a copper-catalyzed cyclization of a suitably substituted hydrazone precursor. A green chemistry approach might envision a one-pot synthesis starting from simpler precursors, possibly under microwave irradiation to expedite the reaction and improve efficiency. The development of such methods would be a significant step forward in the sustainable production of this and related pyridazinone compounds.
The following tables summarize some of the catalytic and green chemistry approaches that have been successfully employed in the synthesis of various pyridazinone derivatives, highlighting the potential for their application in the synthesis of this compound.
Table 1: Catalytic Approaches in Pyridazine and Pyridazinone Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Key Advantages |
| Cu(II) | Aerobic 6-endo-trig cyclization | β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazines/Pyridazines | Mild conditions, good yields, high functional group tolerance. organic-chemistry.org |
| TBAI/K₂S₂O₈ | [4 + 2] Annulation | Ketene N,S-acetals and N-tosylhydrazones | Trisubstituted pyridazines | Broad substrate scope, good functional group tolerance. organic-chemistry.org |
| Lewis Acid | Inverse electron demand Diels-Alder | 3-Monosubstituted s-tetrazine and silyl (B83357) enol ethers | Functionalized pyridazines | High regiocontrol. organic-chemistry.org |
| Palladium | Catalysis | Internal alkynes | Pyridazines | Versatility in forming substituted pyridazines. liberty.edu |
| Ruthenium | Catalysis | Alkyne diol | Pyridazines | Alternative catalytic route to pyridazine core. liberty.edu |
Table 2: Green Chemistry Approaches in Pyridazinone Synthesis
| Green Chemistry Technique | Reaction Type | Key Features | Example Application |
| Microwave Heating | Cyclization/Condensation | Reduced reaction times, improved yields, often solvent-free. | Synthesis of 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivatives. ekb.egresearchgate.net |
| Grinding (Mechanochemistry) | Condensation | Solvent-free conditions, high efficiency. | Synthesis of pyridinyl-pyridazinones and pyrrole-pyridazinone derivatives. ekb.egresearchgate.net |
| One-Pot Synthesis | Multicomponent Reaction | Reduced number of work-up and purification steps, time and resource efficient. | Synthesis of 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] ekb.egnih.govthiazin-6(7H)-one. nih.gov |
| Use of Greener Solvents | Various | Replacement of hazardous organic solvents with water, ethanol, etc. | Synthesis of pyridazinone derivatives in ethanol. nih.govingentaconnect.com |
Chemical Transformations and Derivatization of 2 Allyl 4,5 Dibromopyridazin 3 2h One
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful strategy for the functionalization of bromo-substituted heterocycles. nih.gov This process involves the replacement of a bromine atom with a more electropositive metal, such as lithium or magnesium, creating a nucleophilic organometallic intermediate that can react with a wide range of electrophiles. nih.govuni-muenchen.de The regioselectivity of this exchange is a critical aspect, particularly in dihalogenated systems like 2-Allyl-4,5-dibromopyridazin-3(2H)-one.
The selective functionalization of dihalopyridazinones can be achieved through controlled halogen-metal exchange. The choice of the organometallic reagent and reaction conditions is crucial for achieving high regioselectivity.
Magnesiation: Selective bromine-magnesium exchange has been demonstrated on pyridazinone scaffolds. For instance, studies on 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one showed that selective exchange could be achieved using mesitylmagnesium bromide (MesMgBr). nih.gov However, the use of more nucleophilic Grignard reagents, such as butylmagnesium chloride (BuMgCl) or phenylmagnesium chloride (PhMgCl), can lead to side reactions, including nucleophilic addition-elimination at other positions on the ring. nih.gov The development of mixed magnesium-amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has expanded the scope of regioselective metalations for various functionalized aromatics and heterocycles. uni-muenchen.de In some cases, halogen-magnesium exchange on trihalogenated pyridines has been shown to occur selectively at the most reactive halogen position, such as iodine over bromine. mdpi.com
Lithiation: Lithiation, typically performed using organolithium reagents like n-butyllithium (n-BuLi) at low temperatures, is another common method for halogen-metal exchange on halogenated heterocycles. nih.govresearchgate.net The reaction is often rapid but may require cryogenic conditions to prevent side reactions. nih.gov The regioselectivity of lithiation on dihalopyridines can be precisely controlled. For example, the treatment of 3-chloropyridine (B48278) with lithium diisopropylamide (LDA) results in the regioselective lithiation at the C-4 position. researchgate.net Similarly, 2,4-dibromoquinolines undergo regioselective lithium-halogen exchange at the C-4 position. researchgate.net In polybromoimidazoles, the choice of organometallic reagent dictates the site of metalation; while n-BuLi can react at multiple positions, other reagents like MeLi or PhLi allow for regioselective exchange at the C-2 position. rsc.org A combination of i-PrMgCl and n-BuLi can also be employed to achieve selective bromine-metal exchange under non-cryogenic conditions on substrates with acidic protons. nih.gov
| Heterocycle Type | Reagent | Position of Exchange | Reference |
|---|---|---|---|
| Bromopyridazinone | MesMgBr | C-5 | nih.gov |
| Dihaloquinoline | n-BuLi | C-4 | researchgate.net |
| Chloropyridine | LDA | C-4 | researchgate.net |
| Tribromoimidazole | MeLi, PhLi | C-2 | rsc.org |
| Bromoheterocyclics | i-PrMgCl / n-BuLi | Bromo position | nih.gov |
Once the organometallic intermediate is formed via magnesiation or lithiation, it can be "trapped" by reacting it with a diverse range of electrophiles. This quenching step results in the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the original bromine atom, providing access to a wide variety of functionalized pyridazinone derivatives. uni-muenchen.denih.gov
The choice of electrophile determines the nature of the newly introduced substituent. Common electrophiles and the resulting products include:
Aldehydes and Ketones: Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. rsc.org
Acyl Chlorides and Weinreb Amides: These electrophiles lead to the formation of ketones. rsc.org
Allylic Halides: Quenching with allylic halides introduces an allyl group. rsc.orgnih.gov
Carbon Dioxide: Carboxylation occurs upon quenching with CO₂, yielding a carboxylic acid derivative. rsc.org
Aryl Halides: In the presence of a suitable catalyst, cross-coupling with aryl halides can occur (Negishi-type coupling). nih.gov
Iodine: Iodolysis introduces an iodine atom, which can be a useful handle for further transformations. uni-muenchen.de
This two-step sequence of halogen-metal exchange followed by electrophilic quenching is a highly versatile method for the programmed introduction of functional groups onto the pyridazinone core. uni-muenchen.de
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org These reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, have broad applications in the synthesis of pharmaceuticals and fine chemicals. wikipedia.orglibretexts.orgfishersci.co.uk For dihalo-pyridazinones, these methods allow for the sequential and selective substitution of the bromine atoms.
The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base, is particularly well-suited for the derivatization of pyridazinones. fishersci.co.uknobelprize.orgnih.gov Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of many organoboron reagents. fishersci.co.uknih.gov
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex that alternates between Pd(0) and Pd(II) oxidation states. yonedalabs.com The key steps are:
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., the bromopyridazinone) to form an organopalladium(II) intermediate. wikipedia.orglibretexts.orgnobelprize.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. wikipedia.orgnobelprize.org This step typically requires activation of the organoboron species by a base.
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org
In the context of dihalo-pyridazinones, the reaction can be complex. Studies on the closely related 4,5-dibromo-2-methylpyridazin-3(2H)-one have shown that Suzuki-Miyaura reactions can yield not only the expected disubstituted product but also significant amounts of monosubstituted isomers and other byproducts. mdpi.com Density Functional Theory (DFT) modeling has been used to investigate the transformations of relevant bromo- and aryl-containing carbopalladated intermediates, providing insight into the reaction pathways that lead to these different products. mdpi.com The choice of palladium catalyst, ligands, base, and solvent can significantly influence the product distribution and yield. mdpi.com
The Suzuki-Miyaura reaction is a premier method for synthesizing biaryl and heteroaryl compounds. By coupling this compound with various aryl- or heteroarylboronic acids, a wide range of substituted pyridazinones can be prepared.
A notable application is the synthesis of ferrocenyl-pyridazinones, which are of interest for their unique electrochemical properties. torontomu.ca Systematic studies have been conducted on the Suzuki-Miyaura coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferroceneboronic acid and its derivatives. mdpi.com These reactions, promoted by different palladium-based catalytic systems, successfully yield the target ferrocenyl-pyridazinone products. mdpi.com Depending on the reaction conditions, mono- and di-substituted products can be obtained. For example, the reaction of phenylboronic acid can lead to the formation of 2-methyl-4,5-diphenylpyridazin-3(2H)-one as the sole product under certain conditions. mdpi.com
| Organoboron Reagent | Catalytic System (Example) | Major Product(s) |
|---|---|---|
| Ferroceneboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Ferrocenyl- and 5-ferrocenyl-pyridazinones, 4,5-diferrocenyl-pyridazinone |
| Ferrocene-1,1'-diboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Bridged ferrocenophane |
| Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4,5-Diphenylpyridazin-3(2H)-one |
Suzuki-Miyaura Cross-Coupling with Organoboron Reagents
Regiochemical Control in Sequential Coupling Reactions of Dibromopyridazinones
Sequential transition metal-catalyzed cross-coupling reactions on dihalogenated heterocycles provide a powerful strategy for the controlled, stepwise introduction of different substituents, leading to highly functionalized and unsymmetrical molecules. In the case of this compound, the primary challenge lies in achieving regiochemical control to selectively functionalize either the C4 or C5 position in the first coupling step.
The reactivity of the two C-Br bonds is differentiated by their electronic environment. The C4 position is adjacent to a carbonyl group, which is strongly electron-withdrawing, while the C5 position is adjacent to the N-allyl group. This electronic disparity is the cornerstone of achieving regioselectivity. Generally, in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles, the site of initial oxidative addition is the most electron-deficient carbon-halogen bond. This principle suggests that the C4 position of the this compound should be intrinsically more reactive towards oxidative addition by a Pd(0) catalyst.
However, precise control can be exerted by carefully selecting the reaction parameters, particularly the catalyst system (metal, ligand) and the reaction conditions. Studies on analogous dihaloheteroarenes have demonstrated that ligand choice can even reverse the intrinsic selectivity. For instance, in the Suzuki monocoupling of 3,5-dichloropyridazines, the preferred coupling site can be switched between the 3- and 5-positions by changing the phosphine (B1218219) ligand. nih.govfigshare.com Similarly, for 2,4-dihalopyridines, where the C2 position is typically more reactive, the use of sterically hindered N-heterocyclic carbene (NHC) ligands or specific catalyst systems like palladium nanoparticles can promote selective coupling at the C4 position. nih.govnsf.gov
For this compound, a typical sequential coupling strategy would involve:
First Coupling: Exploiting the higher intrinsic reactivity of the C4-Br bond under mild conditions with a highly active palladium catalyst (e.g., using bulky, electron-rich phosphine ligands) to install the first substituent selectively at the C4 position.
Second Coupling: Employing more forcing conditions or a different catalyst system capable of activating the less reactive C5-Br bond to introduce a second, different substituent.
This stepwise approach allows for the programmed synthesis of diverse 4,5-disubstituted pyridazinone derivatives.
| Coupling Position | Controlling Factor | Typical Catalyst/Ligand System | Rationale |
|---|---|---|---|
| C4 (More Reactive) | Electronic Effects | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | The C4 position is activated by the adjacent electron-withdrawing carbonyl group, favoring initial oxidative addition. |
| C5 (Less Reactive) | Ligand/Catalyst Control | Pd₂ (dba)₃/Bulky NHC ligands | Sterically demanding ligands or different catalyst species (e.g., clusters) can overcome intrinsic electronic bias to favor the C5 position. nih.gov |
Other Transition Metal-Catalyzed Cross-Couplings (e.g., Negishi, Stille) for Molecular Diversification
Beyond the widely used Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions such as Negishi (organozinc) and Stille (organotin) couplings are invaluable for molecular diversification. These reactions often exhibit different functional group tolerances and reactivities, expanding the accessible chemical space. While specific examples of Negishi and Stille couplings on this compound are not extensively documented, the principles derived from Suzuki couplings and studies on other halo-heterocycles are applicable. baranlab.org
Negishi Coupling: This reaction utilizes organozinc reagents, which are typically more reactive than organoboron compounds, allowing for couplings to occur under milder conditions. This can be particularly advantageous for introducing alkyl groups, which can be challenging in Suzuki reactions. A regioselective Negishi coupling at the more reactive C4 position would be the expected outcome under standard conditions.
Stille Coupling: This reaction employs organostannanes, which are known for their high functional group tolerance and insensitivity to moisture. A key advantage is the ability to perform couplings where other organometallic reagents might fail. The transmetalation step in the Stille catalytic cycle is often rate-limiting, and its efficiency can be tuned by the choice of ligands and additives.
The regiochemical principles discussed for sequential Suzuki couplings generally apply to Negishi and Stille reactions as well. The C4 position is predicted to be the primary site of reaction due to its higher electrophilicity.
| Reaction | Organometallic Reagent | Key Advantages | Potential Application on Dibromopyridazinone |
|---|---|---|---|
| Negishi | R-ZnX | High reactivity, mild conditions, useful for C(sp³)-C(sp²) coupling. | Introduction of alkyl or aryl groups, likely with C4 selectivity. |
| Stille | R-Sn(Alkyl)₃ | Excellent functional group tolerance, stable reagents. | Coupling of complex, functionalized fragments where other methods may fail. |
Nucleophilic Substitution Reactions on the Pyridazinone Core
Strategies for Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridazinones
The pyridazinone ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms and a carbonyl group. This electronic character makes the C-Br bonds susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. nsf.gov This pathway provides a complementary method to cross-coupling for C-N, C-O, and C-S bond formation.
The SNAr mechanism proceeds via a two-step addition-elimination sequence involving a negatively charged Meisenheimer intermediate. The rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize this intermediate. In this compound, the C4-position is highly activated towards nucleophilic attack by the adjacent C3-carbonyl group. Therefore, regioselective substitution of the C4-bromine is expected with a wide range of nucleophiles (amines, alkoxides, thiolates).
Studies on related dihalopyrazines and dihalopyrimidines have shown that the regioselectivity of SNAr is governed by the electronic nature of both the heterocyclic core and its substituents. wuxiapptec.comresearchgate.net For the 4,5-dibromopyridazinone core, the substitution almost invariably occurs at the C4 position first. Subsequent substitution at the C5 position typically requires much harsher reaction conditions. This reactivity difference allows for sequential SNAr reactions, enabling the introduction of two different nucleophiles.
| Nucleophile | Product Type | Expected Regioselectivity | Typical Conditions |
|---|---|---|---|
| Primary/Secondary Amines (R₂NH) | 4-Aminopyridazinone | High C4 selectivity | Heat in solvent (e.g., EtOH, DMF) with or without base |
| Alkoxides (RO⁻) | 4-Alkoxypyridazinone | High C4 selectivity | NaOR in corresponding alcohol (ROH) |
| Thiolates (RS⁻) | 4-(Alkyl/Aryl)thiopyridazinone | High C4 selectivity | NaSR in polar aprotic solvent (e.g., DMF) |
Mechanistic Studies of Nucleophilic Substitution of Hydrogen (SNH) Analogues
A fascinating and synthetically powerful transformation in the pyridazinone series is the Nucleophilic Substitution of Hydrogen (SNH). This reaction allows for the direct functionalization of a C-H bond, avoiding the need for pre-installed leaving groups. Mechanistic studies have shown that for N-benzylpyridazin-3(2H)-ones, reaction with Grignard reagents can lead to the formation of a C4-substituted product. nih.govnih.gov
The reaction is believed to proceed through the addition of the Grignard reagent to the C4 position of the pyridazinone ring, forming an anionic σH-adduct. Typically, such adducts would be protonated upon workup, leading to no net reaction. However, in the SNH methodology, this intermediate is trapped by an oxidant (or an electrophile) before the elimination of a hydride species (formally H⁻) or re-aromatization via protonation can occur. When bromine (Br₂) is used as an electrophilic quench, it facilitates the re-aromatization process, leading to the net substitution of the hydrogen at C4 with the alkyl or aryl group from the Grignard reagent. nih.gov
This methodology has been successfully applied to pyridazin-3(2H)-one and 5-halopyridazin-3(2H)-one analogues, demonstrating a novel pathway for C-C bond formation directly at the C4 position. nih.gov This represents a significant departure from classical substitution chemistry and highlights the unique reactivity of the pyridazinone core.
Structural Elucidation and Spectroscopic Characterization of 2 Allyl 4,5 Dibromopyridazin 3 2h One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-Allyl-4,5-dibromopyridazin-3(2H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals, offering deep insights into the molecular framework.
Elucidation of Molecular Connectivity and Stereochemistry (1D and 2D NMR)
The ¹H NMR spectrum of a this compound derivative would be expected to show characteristic signals for the allyl group protons. Typically, this includes a multiplet for the methine proton (-CH=) around δ 5.8-6.0 ppm, and two multiplets for the terminal vinyl protons (=CH₂) between δ 5.0-5.4 ppm. The diastereotopic methylene (B1212753) protons of the allyl group attached to the nitrogen atom would likely appear as a doublet of doublets around δ 4.3-4.5 ppm. The lone aromatic proton on the pyridazinone ring would be expected to resonate as a singlet in the aromatic region of the spectrum.
The ¹³C NMR spectrum would corroborate these assignments, with the carbonyl carbon of the pyridazinone ring appearing significantly downfield. The carbons of the dibrominated double bond would be observed in the olefinic region, with their exact chemical shifts influenced by the bromine atoms. The allyl group would display three distinct signals: two in the olefinic region for the sp² hybridized carbons and one upfield signal for the sp³ hybridized methylene carbon.
To definitively establish the connectivity between these protons and carbons, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable. A COSY spectrum would reveal the coupling network between adjacent protons, for instance, showing correlations between the methine and terminal vinyl protons of the allyl group, as well as between the methine and the methylene protons. An HSQC spectrum directly correlates each proton signal with its attached carbon, confirming the C-H bond framework of the molecule. For more complex derivatives, Heteronuclear Multiple Bond Correlation (HMBC) experiments can be employed to establish long-range (2-3 bond) C-H correlations, further solidifying the structural assignment.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyridazin-3(2H)-one Moiety (Note: Data is illustrative for a related pyridazinone structure, as specific experimental data for this compound is not publicly available.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-6 | 7.85 (d) | 139.0 |
| H-5 | 7.30 (dd) | 134.7 |
| H-4 | 7.60 (d) | 130.5 |
| C-3 | - | 164.0 |
Conformational Analysis via Nuclear Overhauser Effect (NOE)-based NMR Experiments
The Nuclear Overhauser Effect (NOE) is a powerful NMR phenomenon used to probe the spatial proximity of atoms within a molecule, typically within a 5 Å radius. For this compound, NOE-based experiments, such as 1D NOE difference spectroscopy or 2D Nuclear Overhauser Effect Spectroscopy (NOESY), would be crucial for determining the preferred conformation of the allyl group relative to the pyridazinone ring.
Irradiation of the methylene protons of the allyl group would be expected to show an NOE enhancement to the aromatic proton on the pyridazinone ring, confirming their spatial closeness. The magnitude of this enhancement can provide qualitative information about the internuclear distance. Furthermore, NOE correlations within the allyl group itself can help to define its rotational conformation. These through-space correlations are vital for building a complete three-dimensional picture of the molecule in solution.
Single-Crystal X-ray Diffraction Analysis
While NMR spectroscopy provides detailed structural information in the solution state, single-crystal X-ray diffraction offers an unparalleled, precise determination of the molecular architecture in the solid state.
Precise Determination of Solid-State Molecular Architecture
A successful single-crystal X-ray diffraction study of this compound would provide a definitive three-dimensional model of the molecule. This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the pyridazinone ring and revealing the exact orientation of the allyl substituent. The positions of the heavy bromine atoms would be located with high accuracy, confirming their substitution pattern on the heterocyclic ring.
Table 2: Illustrative Crystallographic Data for a Heterocyclic Compound (Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data for this compound is not publicly available.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.532 |
| b (Å) | 12.145 |
| c (Å) | 9.876 |
| β (°) | 105.3 |
| Volume (ų) | 985.4 |
| Z | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This analysis of intermolecular interactions is crucial for understanding the solid-state properties of the compound. For this compound, one might expect to observe various non-covalent interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen, and halogen bonding involving the bromine atoms. Pi-stacking interactions between the pyridazinone rings of adjacent molecules could also play a significant role in the crystal packing. The study of these interactions provides valuable insights into the forces that govern the self-assembly of the molecules in the solid state.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and probing the electronic structure of the molecule.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the pyridazinone ring, typically found in the region of 1650-1700 cm⁻¹. The C=C stretching vibrations of the pyridazinone ring and the allyl group would appear in the 1500-1650 cm⁻¹ range. The C-Br stretching vibrations would be expected at lower wavenumbers, generally below 700 cm⁻¹. The presence of the allyl group would also give rise to characteristic C-H stretching and bending vibrations.
Raman spectroscopy, being complementary to IR, would provide further insights. Non-polar bonds, such as the C=C bond of the pyridazinone ring, often give rise to strong Raman signals. A comparative analysis of the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. For instance, the position of the carbonyl stretch can be sensitive to the electronic environment, and any shifts compared to the parent 4,5-dibromopyridazin-3(2H)-one could be attributed to the electronic effect of the N-allyl group.
Table 3: Key IR Absorption Frequencies for a Pyridazinone Derivative (Note: Based on general spectroscopic data for related compounds.)
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Amide) | ~1680 |
| C=C (Aromatic) | ~1600 |
| C=C (Allyl) | ~1640 |
| C-H (sp²) | ~3050 |
| C-H (sp³) | ~2950 |
Characterization of Key Functional Groups and Molecular Vibrations
The structural integrity of this compound is defined by its constituent functional groups, each exhibiting characteristic molecular vibrations detectable through infrared (IR) spectroscopy. The pyridazinone core, the allyl substituent, and the carbon-bromine bonds present distinct spectroscopic signatures.
The pyridazinone ring contains a cyclic amide linkage, which is expected to show a strong carbonyl (C=O) stretching vibration. For comparison, the precursor 4,5-dibromo-3(2H)-pyridazinone displays IR absorption bands, and similar vibrations are anticipated for the N-allylated derivative. nist.gov The N-allyl group introduces several characteristic vibrations. The C=C stretching of the vinyl group is typically observed in the 1650-1630 cm⁻¹ region. The =C-H stretching of the sp² hybridized carbons of the double bond is expected above 3000 cm⁻¹. Furthermore, the out-of-plane bending vibrations of the allyl group's terminal hydrogens usually produce strong bands in the 1000-900 cm⁻¹ range.
The carbon-bromine (C-Br) bonds at the 4 and 5 positions of the pyridazinone ring are expected to exhibit stretching vibrations in the far-infrared region, typically between 600 and 500 cm⁻¹. These vibrations can confirm the presence of the halogen substituents on the heterocyclic ring.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1680 - 1660 |
| Alkene (C=C) | Stretching | 1650 - 1630 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C-N | Stretching | 1350 - 1250 |
| C-Br | Stretching | 600 - 500 |
Mass Spectrometry Techniques
Mass spectrometry is a pivotal tool for determining the molecular weight and confirming the structure of this compound.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C₇H₆Br₂N₂O. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in an approximate ratio of 1:2:1, which is a definitive indicator of a dibrominated compound.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M]⁺ | C₇H₆⁷⁹Br₂N₂O | 295.8899 |
| [M+2]⁺ | C₇H₆⁷⁹Br⁸¹BrN₂O | 297.8879 |
| [M+4]⁺ | C₇H₆⁸¹Br₂N₂O | 299.8858 |
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern in the mass spectrum provides further structural confirmation. Upon electron ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation pathways. A primary fragmentation would likely be the loss of the allyl group (C₃H₅•), resulting in a significant peak corresponding to the 4,5-dibromopyridazin-3(2H)-one cation. Another potential fragmentation is the loss of a bromine radical (Br•), followed by further rearrangements. The cleavage of the pyridazinone ring itself can also occur, leading to smaller charged fragments. Analysis of these fragmentation patterns allows for the unambiguous identification of the compound's structure.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Investigation of Electronic Transitions and Conjugation Effects in Pyridazinone Chromophores
The ultraviolet-visible (UV-Vis) spectrum of this compound is determined by the electronic transitions within the pyridazinone chromophore. The heterocyclic ring system contains π-electrons and non-bonding electrons on the nitrogen and oxygen atoms, which can undergo n → π* and π → π* transitions upon absorption of UV or visible light.
The pyridazinone core itself is a chromophore, and its absorption spectrum is influenced by the substituents. The two bromine atoms at positions 4 and 5 are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridazinone due to their electron-donating and withdrawing effects through resonance and induction. The allyl group attached to the nitrogen atom is not directly conjugated with the π-system of the ring and is therefore expected to have a minimal effect on the main absorption bands. The gas-phase UV absorption spectra of related diazines like pyrazine, pyrimidine, and pyridazine (B1198779) show broad absorption bands. researchgate.net Similarly, pyridazinone derivatives are known to exhibit characteristic absorption bands in the UV region. The specific wavelengths of maximum absorption (λmax) would provide insight into the electronic structure of the molecule.
Computational and Theoretical Investigations of 2 Allyl 4,5 Dibromopyridazin 3 2h One
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules at the atomic and electronic levels. For a molecule like 2-Allyl-4,5-dibromopyridazin-3(2H)-one, these methods could provide invaluable insights into its structure, stability, and reactivity.
Geometry Optimization and Energetic Analysis of Conformers and Isomers
A crucial first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The flexibility of the allyl group suggests the existence of multiple conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds.
A thorough energetic analysis would identify the global minimum energy conformer, which is the most stable arrangement, as well as other local minima. The relative energies of these conformers would provide information about their population at different temperatures. Furthermore, the energetic properties of any potential isomers of this compound could also be calculated to determine their relative stabilities.
Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformer of this compound
| Parameter | Value |
| Bond Length (C=O) | Data not available |
| Bond Length (N-N) | Data not available |
| Bond Length (C-Br) | Data not available |
| Bond Angle (C-N-N) | Data not available |
| Dihedral Angle (C-C-C=C) | Data not available |
Note: This table is a template. The values are not available in the absence of specific computational studies.
Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potential
Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.
Calculations of charge distribution, such as Mulliken or Natural Bond Orbital (NBO) charges, would reveal the partial charges on each atom, identifying electrophilic and nucleophilic sites within the molecule. An electrostatic potential (ESP) map would provide a visual representation of the charge distribution on the molecular surface, with different colors indicating regions of positive, negative, and neutral potential. This information is vital for predicting how the molecule will interact with other chemical species.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
Note: This table is a template. The values are not available in the absence of specific computational studies.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can also predict various spectroscopic properties of a molecule, which can be invaluable for its experimental characterization. For this compound, theoretical calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Furthermore, the calculation of vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be assigned to the experimentally observed peaks, aiding in the structural elucidation and characterization of the compound.
Reaction Mechanism Studies
Computational methods are instrumental in exploring the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Exploration of Potential Energy Surfaces and Transition States for Transformations of this compound
By mapping the potential energy surface (PES) for a given reaction, computational chemists can identify the most likely reaction pathways. This involves locating the transition states, which are the high-energy structures that connect reactants to products. The energy barrier, or activation energy, determined from the energy difference between the reactant and the transition state, is a key factor in determining the reaction rate. For this compound, such studies could elucidate the mechanisms of its synthesis, degradation, or its participation in various chemical transformations.
Computational Modeling of Regioselectivity and Stereochemical Outcomes in Derivatization Reactions
Many chemical reactions can yield multiple products, and computational modeling can be used to predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By calculating the activation energies for the different possible reaction pathways leading to various derivatives of this compound, researchers can predict which products will be favored. This predictive capability is highly valuable in synthetic chemistry for designing reactions that selectively produce the desired compound.
Intermolecular Interactions and Supramolecular Assembly Prediction
The supramolecular assembly of this compound in the solid state is dictated by a variety of non-covalent interactions. While a specific crystal structure for this exact compound is not publicly available, predictions regarding its intermolecular interactions and potential supramolecular structures can be inferred from computational studies and the known behavior of related pyridazinone and halogenated heterocyclic systems. The key interactions expected to govern the crystal packing are hydrogen bonds, halogen bonds, and π-π stacking interactions.
The pyridazinone ring itself is a versatile scaffold for forming intermolecular connections. The nitrogen atoms and the keto functionality can participate in hydrogen bonding, which is a significant directional force in molecular recognition and crystal engineering. nih.gov The presence of two adjacent nitrogen atoms in the pyridazine (B1198779) ring provides robust hydrogen-bonding capabilities. nih.gov
A crucial aspect of the intermolecular interactions for this compound is the presence of two bromine atoms. Halogen bonding is a highly directional interaction between a halogen atom (Lewis acid) and a Lewis base. In this molecule, the bromine atoms can act as halogen bond donors, interacting with the nitrogen or oxygen atoms of neighboring molecules. The strength of these interactions can significantly influence the supramolecular assembly. nih.gov Studies on other halogenated organic compounds have demonstrated the importance of halogen bonding in forming specific and predictable supramolecular synthons. nih.govnih.gov The interplay between hydrogen and halogen bonds can lead to the formation of complex and extended one- and two-dimensional networks. nih.gov
The allyl group at the N2 position introduces further complexity and potential for interaction. While primarily considered a source of steric influence, the C-H bonds of the allyl group can also participate in weaker C-H···O or C-H···N hydrogen bonds. Furthermore, the π-system of the allyl group could potentially engage in π-π stacking interactions with the pyridazinone rings of adjacent molecules, although this is generally a weaker interaction compared to hydrogen and halogen bonding.
Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the electrostatic potential surface of the molecule. This would reveal the electron-rich (negative) and electron-poor (positive) regions, thereby predicting the most likely sites for intermolecular interactions. The bromine atoms would be expected to have a region of positive electrostatic potential (the σ-hole) along the C-Br bond axis, which is characteristic for halogen bond donors.
Based on these considerations, a variety of supramolecular motifs can be predicted for this compound. These could range from simple dimeric structures held together by hydrogen bonds to more complex, extended chains or sheets formed by a combination of hydrogen and halogen bonds. The specific arrangement will depend on the subtle energetic balance between these different interactions.
Table 1: Predicted Intermolecular Interactions and Their Potential Roles in the Supramolecular Assembly of this compound
| Interaction Type | Donor | Acceptor | Predicted Role in Supramolecular Assembly |
| Hydrogen Bond | N-H (tautomeric form) | C=O, N | Formation of dimers and chains |
| Halogen Bond | C-Br | C=O, N | Directional control of packing, formation of extended networks |
| π-π Stacking | Pyridazinone ring | Pyridazinone ring | Contribution to crystal cohesion |
| van der Waals forces | Allyl group, Bromine atoms | All atoms | General packing stabilization |
Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatized Pyridazinones (focused on chemical activity/properties)
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their activities or properties. For pyridazinone derivatives, QSAR models have been developed to understand and predict a wide range of biological activities. However, these biological activities are fundamentally driven by the underlying chemical properties of the molecules. This section will focus on the chemical descriptors that are often used in QSAR models for pyridazinone derivatives and how they relate to the chemical reactivity and properties of these compounds.
The chemical space of pyridazinone derivatives is vast, allowing for a wide range of substitutions that can modulate their physicochemical properties. sarpublication.comnih.gov QSAR studies on these derivatives typically involve the calculation of various molecular descriptors, which can be broadly categorized into electronic, steric, and hydrophobic parameters.
Electronic Descriptors: These parameters describe the electronic properties of the molecule and are crucial for understanding its reactivity.
Dipole Moment: The magnitude and orientation of the molecular dipole moment influence how a molecule interacts with polar environments and other molecules. For pyridazinones, the dipole moment is significantly affected by the nature and position of substituents on the ring. nih.gov
Partial Atomic Charges: The distribution of electron density within the molecule, represented by partial atomic charges, can indicate the most likely sites for nucleophilic or electrophilic attack.
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Steric Descriptors: These descriptors relate to the size and shape of the molecule and its substituents.
Topological Indices: These are numerical descriptors derived from the molecular graph and encode information about the size, shape, and branching of the molecule.
Hydrophobic Descriptors: These parameters quantify the hydrophobicity of a molecule, which is a critical factor in its partitioning behavior between aqueous and lipid phases.
LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for hydrophobicity and is often a key parameter in QSAR models for predicting the absorption and distribution of compounds.
For this compound, the presence of the two bromine atoms would significantly impact its electronic and hydrophobic properties. The bromine atoms are electron-withdrawing, which would affect the electron density distribution in the pyridazinone ring. They also contribute significantly to the molecule's lipophilicity. The allyl group, being a non-polar substituent, would also increase the hydrophobicity of the molecule.
A hypothetical QSAR study on a series of derivatized pyridazinones, including this compound, could aim to build a model that predicts a specific chemical property, such as its reactivity in a particular reaction or its solubility in a given solvent.
Table 2: Key Chemical Descriptors for QSAR Studies of Derivatized Pyridazinones
| Descriptor Category | Specific Descriptor | Chemical Property Represented |
| Electronic | Dipole Moment | Molecular polarity and intermolecular interactions |
| Partial Atomic Charges | Reactivity sites for electrophilic/nucleophilic attack | |
| HOMO/LUMO Energies | Electron-donating/accepting ability, chemical reactivity | |
| Steric | Molecular Volume | Molecular size and steric hindrance |
| Surface Area | Interaction potential with the environment | |
| Topological Indices | Molecular shape, branching, and complexity | |
| Hydrophobic | LogP | Lipophilicity, partitioning behavior |
By systematically varying the substituents on the pyridazinone core and calculating these descriptors, a statistically significant QSAR model can be developed. Such a model would not only provide insights into the structure-property relationships within this class of compounds but also enable the rational design of new pyridazinone derivatives with desired chemical characteristics.
Advanced Materials and Chemical Science Applications of 2 Allyl 4,5 Dibromopyridazin 3 2h One Derivatives
Opto-electronic Materials
Derivatives of 2-Allyl-4,5-dibromopyridazin-3(2H)-one are gaining attention in the field of opto-electronic materials due to the inherent electronic properties of the pyridazinone core. The electron-deficient nature of the pyridazine (B1198779) ring, combined with the potential for extensive π-conjugation through substitution, makes these compounds promising candidates for various optical and electronic applications.
Design and Synthesis of Fluorescent Pyridazinone Chromophores for Opto-electronics
The pyridazinone scaffold is a versatile base for the design of novel fluorescent probes and chromophores. bjmu.edu.cn A key design strategy involves enhancing the electron-withdrawing capability of the pyridazinone core by fusing it with other N-heterocyclic aromatic rings, such as pyridine or pyrazine, at the C4 and C5 positions. This modification, combined with the attachment of different functional groups, creates push-pull π-conjugated systems that are essential for tuning the optical properties of the molecules. researchgate.netnih.gov
The synthesis of these chromophores often utilizes palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to introduce various (hetero)aromatic moieties onto the pyridazinone ring. researchgate.netnih.gov This allows for the creation of a series of donor-acceptor (D-A) type molecules. For example, functionalizing the electron-deficient pyridazine heterocycle with an electron-rich thiophene ring at one position and various electron-acceptor groups at another can lead to compounds with significant potential as second harmonic generation (SHG) chromophores. researchgate.net The photophysical properties of these derivatives, such as absorption and emission wavelengths, can be finely tuned by altering the substituents, which affects the intramolecular charge transfer characteristics of the molecule. nih.govacs.org Research has demonstrated that protonation of the pyridazine ring can induce significant shifts in fluorescence emission, leading to multicolor fluorescence from a single molecule, which has potential applications in sensors and patterning. acs.org
Exploration in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices
The tunable electronic properties of pyridazine derivatives make them suitable for exploration in organic electronic devices. Pyridazines can serve as synthetic models and building blocks for creating organic and organometallic polymers that are applicable in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells. The ability to create push-pull systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for designing efficient materials for these devices. The development of pyridazinone-based molecules with specific optoelectronic properties is an active area of research aimed at producing new materials for the electronics industry. nih.gov
Liquid Crystalline and Semiconducting Properties of Pyridazinone Derivatives
The molecular architecture of pyridazinone derivatives, which can be designed to have a rigid core with flexible terminal chains, suggests their potential to exhibit liquid crystalline properties. beilstein-journals.org Liquid crystalline phases are dependent on molecular shape, and by modifying the substituents on the pyridazinone ring, it is possible to engineer molecules that self-assemble into ordered mesophases. beilstein-journals.orgnih.gov
Furthermore, pyridazine derivatives have been investigated for their semiconducting properties. Their inherent π-deficient aromatic backbone can be incorporated into larger conjugated systems, such as polypyrroles, which are known for their semiconducting capabilities. researchgate.net The synthesis of novel molecules containing the pyridazinone structure is an important endeavor for developing new materials with potential applications in electronics. researchgate.net
Advanced Organic Synthesis Reagents and Building Blocks
The this compound molecule is a valuable building block in advanced organic synthesis. The pyridazinone core itself is a versatile scaffold for developing new pharmacologically active compounds. mdpi.com The presence of multiple reaction sites on the this compound molecule—specifically the two bromine atoms, the activated double bond in the allyl group, and the heterocyclic ring—allows for a wide range of chemical transformations.
The bromine atoms at the 4 and 5 positions are particularly useful as they can be readily substituted or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This enables the synthesis of a diverse library of more complex pyridazinone derivatives. researchgate.netmdpi.com The allyl group at the N2 position can also be modified or can influence the reactivity of the molecule. For instance, allyl bromide, a related reagent, is used for N-allylation of various aromatic compounds. nih.gov The pyridazinone ring system serves as a key synthon for constructing larger, more complex heterocyclic systems with desired biological or material properties. mdpi.com
Development of Agrochemicals with Specific Molecular Action (e.g., Herbicides, Plant Growth Regulators, Crop Protecting Agents)
Pyridazinone derivatives are a significant class of compounds in the agrochemical industry, known for their high activity and environmental friendliness. researchgate.netnih.gov They have been extensively developed for various applications in crop protection. researchgate.netnih.govresearchgate.net
Herbicides: A substantial number of pyridazinone derivatives exhibit potent herbicidal activity. nih.govresearchgate.netresearchgate.net These compounds often act as bleaching herbicides by inhibiting critical plant enzymes. acs.org One of the key molecular targets for many pyridazinone-based herbicides is the enzyme protoporphyrinogen IX oxidase (PPO). acs.orgacs.org By inhibiting PPO, these compounds disrupt chlorophyll biosynthesis, leading to the accumulation of phototoxic intermediates that cause rapid cell membrane damage and plant death. acs.org Another target is phytoene desaturase (PDS), a crucial enzyme in the carotenoid biosynthesis pathway. acs.org
Researchers have designed and synthesized numerous series of these derivatives, systematically modifying the substituents on the pyridazinone ring to optimize herbicidal efficacy and crop selectivity. acs.orgacs.org For example, certain biaryl-pyridazinone derivatives have shown excellent herbicidal activity against a range of broadleaf and grass weeds at low application rates, comparable to commercial herbicides. acs.orgacs.org
Table 1: Herbicidal Activity of Selected Pyridazinone Derivatives
| Compound | Dosage (g ai/ha) | Target Weeds | Inhibition Efficacy (%) | Reference |
|---|---|---|---|---|
| 7m | 37.5 | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, Digitaria sanguinalis | 90-100% | acs.org |
| 4, 7l, 7m | 37.5 | Echinochloa crus-galli, Digitaria sanguinalis | >90% | acs.org |
Plant Growth Regulators: Pyridazine derivatives have also been reported to exhibit useful plant growth regulating effects. Plant growth regulators are substances that, in small amounts, modify plant growth processes. tnau.ac.in While the specific mechanisms are diverse, the ability of the pyridazinone scaffold to interact with biological systems allows for its application in this area, influencing processes such as root development, flowering, or stress tolerance.
Crop Protecting Agents: Beyond herbicidal and growth-regulating activities, the pyridazinone chemical family contributes broadly to crop protection. researchgate.netnih.gov Derivatives have been developed that show insecticidal, fungicidal, and antiviral properties. researchgate.netnih.gov The versatility of the pyridazinone core allows chemists to create novel molecules with specific modes of action, contributing to the development of new green agrochemicals. researchgate.netnih.gov
Coordination Chemistry and Organometallic Compounds
The pyridazinone ring, containing two adjacent nitrogen atoms, is an excellent ligand for the formation of coordination compounds and organometallic complexes. The lone pairs of electrons on the nitrogen atoms can be donated to a metal center, forming stable coordinate bonds. This makes pyridazinone derivatives, including this compound, valuable components in coordination chemistry. nih.gov
The structure of the pyridazinone ligand can be systematically modified to control the properties of the resulting metal complex. For example, multiple pyridazine units can be linked together to create polydentate ligands capable of binding multiple metal centers, leading to the formation of multimetallic complexes with interesting structural and electronic properties. rsc.org The field of organometallic chemistry involves compounds with direct metal-carbon bonds, and pyridazine-based structures can serve as foundational building blocks for organometallic polymers. wikipedia.org These ligands can influence the reactivity and catalytic activity of the metal center to which they are bound. libretexts.orglibretexts.org The synthesis of novel coordination complexes using pyridazinone-based ligands is an active area of research, with potential applications in catalysis, materials science, and medicine. researchgate.net
Ligand Design for Transition Metal Catalysis Based on Pyridazinone Structures
The design of effective ligands is paramount to the advancement of transition metal catalysis. The this compound scaffold offers multiple avenues for the creation of bespoke ligands with tunable steric and electronic properties. The pyridazinone ring itself, with its nitrogen heteroatoms, can act as a coordinating moiety. The true versatility of this compound, however, lies in the reactivity of its substituents.
The bromine atoms at the C4 and C5 positions are particularly amenable to substitution reactions, allowing for the introduction of a wide array of donor groups. This functionalization is key to creating multidentate ligands capable of forming stable and catalytically active complexes with transition metals. The reactivity of similar dibromopyridazinone systems has been demonstrated, showcasing the feasibility of displacing the bromide ions with various nucleophiles. This opens the door to synthesizing ligands with appended phosphine (B1218219), amine, or other coordinating functionalities.
The N-allyl group further enhances the potential of this scaffold. The allyl moiety can participate in coordination with the metal center in η¹ or η³ binding modes. libretexts.orgwikipedia.org The double bond of the allyl group can also be a site for further chemical modification, allowing for the attachment of the ligand to solid supports or the introduction of additional functional groups to modulate the ligand's properties. This trifecta of reactive sites—the pyridazinone ring, the C4/C5 bromine atoms, and the N-allyl group—provides a powerful toolkit for the rational design of ligands for a variety of catalytic applications, including cross-coupling reactions, hydrogenations, and polymerizations.
Table 1: Potential Ligand Modifications of this compound
| Modification Site | Reagent/Reaction Type | Potential Coordinating Group |
| C4 and C5 Positions | Nucleophilic Substitution | Amines, Phosphines, Thiolates |
| N-Allyl Group | Hydroformylation, Heck reaction | Aldehydes, Substituted Alkenes |
| Pyridazinone Ring | Direct Coordination | N-donor coordination to metal |
Synthesis and Properties of Pyridazinone-Metal Complexes (e.g., Ferrocenophanes)
The ligands derived from this compound can be used to synthesize a diverse range of metal complexes. The coordination of these ligands to transition metals can lead to complexes with interesting electronic and catalytic properties. The nitrogen atoms of the pyridazinone ring, in conjunction with the introduced donor groups, can form stable chelate rings with the metal center, enhancing the stability and activity of the resulting catalyst. The electronic properties of these complexes can be fine-tuned by altering the substituents on the pyridazinone ring, thereby influencing the electron density at the metal center and its catalytic performance. nih.govresearchgate.net
A particularly intriguing application of this scaffold is in the synthesis of ferrocenophanes. Ferrocenophanes are a class of organometallic compounds where the two cyclopentadienyl rings of a ferrocene unit are bridged. These structures have found applications in catalysis, materials science, and as electrochemical sensors. The synthesis of a ferrocenophane-type product has been reported from the reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene-1,1'-diboronic acid, highlighting the potential of the dibromopyridazinone core to participate in such cyclization reactions.
By analogy, this compound could be employed in similar palladium-catalyzed cross-coupling reactions to generate novel ferrocenophanes incorporating a pyridazinone moiety. The general synthetic approach would involve the reaction of the dibromopyridazinone with a bis-boronic acid derivative of ferrocene. The resulting ferrocenophane would possess a unique three-dimensional structure with the pyridazinone unit influencing the electronic communication between the two cyclopentadienyl rings.
Table 2: Predicted Properties of a Hypothetical Pyridazinone-Containing Ferrocenophane
| Property | Predicted Characteristic |
| Structure | Bridged ferrocene with a pyridazinone linker |
| Electrochemical Behavior | Reversible redox couple associated with the Fe(II)/Fe(III) centers, potentially influenced by the pyridazinone bridge |
| Spectroscopic Features | Characteristic UV-Vis and NMR spectra reflecting the ferrocene and pyridazinone moieties |
| Potential Applications | Asymmetric catalysis, redox-switchable materials |
The properties of such pyridazinone-metal complexes, including ferrocenophanes, would be dictated by the nature of the metal, the coordination geometry, and the electronic character of the pyridazinone ligand. Spectroscopic techniques such as NMR, IR, and UV-Vis, along with electrochemical methods like cyclic voltammetry, would be crucial for characterizing these novel complexes and elucidating their structure-property relationships. nih.govpeacta.org The catalytic activity of these complexes could then be evaluated in various organic transformations, potentially leading to the discovery of new and efficient catalytic systems.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Accessibility and Scalability
The future development and application of 2-Allyl-4,5-dibromopyridazin-3(2H)-one are contingent upon the availability of efficient and scalable synthetic routes. Current synthetic strategies for pyridazinone derivatives often involve the cyclization of dicarbonyl compounds with hydrazine (B178648) derivatives. acs.orgresearchgate.net Future research could focus on adapting and optimizing these methods for the specific synthesis of this compound.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Methodology | Potential Advantages | Key Research Focus |
| Optimized Batch Synthesis | Well-understood, suitable for initial lab-scale production. | Improvement of yields, reduction of reaction times, and simplification of purification. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, and simplified procedures. | Design of a convergent synthesis strategy combining starting materials in a single step. |
| Continuous Flow Synthesis | Enhanced scalability, improved safety, and precise process control. | Development of a robust flow reactor setup for the continuous production. |
| Microwave-Assisted Synthesis | Accelerated reaction rates and potentially higher yields. | Optimization of microwave parameters for key synthetic steps. |
Advanced Functionalization Strategies for Tailored Properties and Applications
The bromine and allyl substituents on the this compound scaffold are prime targets for advanced functionalization, allowing for the generation of a diverse library of derivatives with tailored properties. Future research should explore a range of modern synthetic techniques to modify these functional groups.
The bromine atoms at the 4 and 5 positions are particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would enable the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical space around the pyridazinone core.
The allyl group at the N2 position offers a versatile handle for further chemical transformations. For instance, it can undergo oxidation, reduction, or addition reactions to introduce new functionalities. The development of selective functionalization methods that can distinguish between the two bromine atoms would also be a significant advancement, allowing for even more precise control over the final molecular architecture.
Potential functionalization pathways are outlined in Table 2.
| Functional Group | Reaction Type | Potential New Substituents |
| 4,5-Dibromo | Suzuki Coupling | Aryl, Heteroaryl |
| 4,5-Dibromo | Sonogashira Coupling | Alkynyl |
| 4,5-Dibromo | Buchwald-Hartwig Amination | Amines |
| 2-Allyl | Dihydroxylation | Diol |
| 2-Allyl | Heck Reaction | Substituted Alkenes |
| 2-Allyl | Thiol-ene Click Reaction | Thioethers |
Integration into Complex Supramolecular Architectures and Self-Assembled Systems
An underexplored area of research for this compound is its potential as a building block for supramolecular chemistry. The pyridazinone core possesses both hydrogen bond donors (N-H in tautomeric forms) and acceptors (C=O and ring nitrogens), which could be exploited in the design of self-assembling systems.
Future investigations could focus on the ability of this molecule to form well-defined supramolecular structures, such as gels, liquid crystals, or molecular cages, through non-covalent interactions. The presence of the bromine atoms also introduces the possibility of halogen bonding, a directional interaction that is increasingly being used in crystal engineering and the design of functional materials. The allyl group could be used as a reactive site for polymerization or for grafting onto surfaces, leading to the development of novel functional materials.
Development of High-Throughput Screening Methodologies for Chemical Reactivity and Catalysis
To accelerate the discovery of new applications for derivatives of this compound, the development of high-throughput screening (HTS) methodologies is crucial. While HTS is commonly used for assessing biological activity, it can also be adapted to screen for chemical reactivity and catalytic potential. unchainedlabs.comsemanticscholar.org
Future research could involve the creation of a library of this compound derivatives through combinatorial synthesis, followed by the use of HTS to rapidly evaluate their performance in various chemical transformations. For example, the catalytic activity of metal complexes of these pyridazinone derivatives could be screened for a range of organic reactions. researchgate.net This approach would enable the rapid identification of promising candidates for further development as catalysts or as functional organic materials.
Synergistic Experimental and Computational Research Programs for Predictive Design
The integration of experimental and computational chemistry offers a powerful approach for the rational design of novel this compound derivatives with desired properties. rsc.org Computational methods, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the electronic structure, reactivity, and potential biological targets of these compounds. mdpi.comresearchgate.net
A synergistic research program would involve the use of computational modeling to predict the properties of virtual derivatives of this compound. These predictions would then guide the selection of the most promising candidates for experimental synthesis and testing. The experimental results would, in turn, be used to refine and validate the computational models, creating a feedback loop that accelerates the discovery process. For example, molecular docking studies could be used to design derivatives that bind selectively to a specific biological target, and these predictions could then be tested experimentally. mdpi.comnih.gov
Q & A
Basic: What are the optimal synthetic routes for 2-Allyl-4,5-dibromopyridazin-3(2H)-one?
Methodological Answer:
The synthesis involves multi-step reactions, starting with pyridazinone core functionalization. Key steps include allylation at the 2-position followed by regioselective bromination at the 4 and 5 positions. Solvent choice (e.g., ethanol or DMF) and temperature control (reflux at 80–100°C) are critical for yield optimization. Catalysts like NaH or K₂CO₃ may enhance reaction efficiency. Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity .
Basic: How can spectroscopic techniques characterize this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify allyl group protons (δ 5.0–6.0 ppm) and pyridazinone ring carbons (δ 150–160 ppm for carbonyl).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at ~293.8 Da for C₇H₆Br₂N₂O).
- X-Ray Crystallography : Resolves regioselectivity of bromination and confirms spatial arrangement (if crystals are obtainable) .
Advanced: How to address contradictory data in bromination regioselectivity?
Methodological Answer:
Contradictions may arise from competing electrophilic substitution pathways. To resolve this:
Control Reaction Conditions : Vary brominating agents (e.g., NBS vs. Br₂/FeBr₃) and solvents (polar vs. non-polar).
Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in-situ FTIR to detect intermediates.
Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict bromination sites based on electron density maps .
Advanced: What strategies improve yield in allylation reactions?
Methodological Answer:
- Base Optimization : Test strong bases (NaH) versus mild bases (K₂CO₃) to minimize side reactions.
- Protecting Groups : Temporarily block reactive sites (e.g., carbonyl) with trimethylsilyl groups.
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve homogeneity .
Basic: What are common impurities in synthesis, and how are they removed?
Methodological Answer:
- Byproducts : Unreacted starting materials (e.g., unallylated pyridazinone) or over-brominated derivatives.
- Purification : Use gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) or recrystallization in ethanol.
- Analytical Monitoring : Compare retention times with reference standards via GC-MS .
Advanced: How to evaluate its potential in pharmacological applications?
Methodological Answer:
- In Vitro Assays : Screen for bioactivity (e.g., kinase inhibition) using cell-free enzymatic assays.
- SAR Studies : Synthesize analogs (e.g., varying allyl chain length) to correlate structure with activity.
- Metabolic Stability : Use liver microsome models to assess pharmacokinetic properties .
Basic: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent degradation.
- Solvents : Avoid protic solvents (e.g., water); use anhydrous DCM or acetonitrile for long-term stability .
Advanced: How to design regioselective derivatization protocols?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer reactivity.
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling for aryl functionalization at the 6-position.
- Protection/Deprotection : Employ Boc groups for selective modification .
Basic: What safety protocols are essential for handling dibrominated pyridazinones?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal .
Advanced: How to resolve spectral overlaps in NMR analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
